4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone ring
Preparation Methods
The synthesis of 4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE typically involves multiple steps. One common synthetic route includes the reaction of 3-methylphenol with 1-chloro-2-(3-methylphenoxy)ethane to form an intermediate, which is then reacted with a benzodiazole derivative under basic conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Scientific Research Applications
4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Material Science: Its properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thus affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolidinone-containing molecules. Compared to these, 4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(METHYLSULFANYL)PHENYL]PYRROLIDIN-2-ONE is unique due to its specific substitution pattern and the presence of both a benzodiazole and a pyrrolidinone ring. This combination of features can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C27H27N3O2S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2S/c1-19-7-5-9-22(15-19)32-14-13-29-25-12-4-3-11-24(25)28-27(29)20-16-26(31)30(18-20)21-8-6-10-23(17-21)33-2/h3-12,15,17,20H,13-14,16,18H2,1-2H3 |
InChI Key |
ODVMGBWYFSRMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC |
Origin of Product |
United States |
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